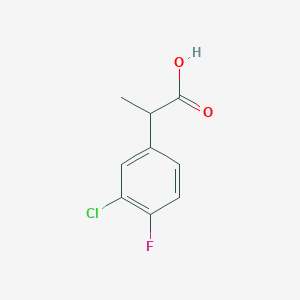

2-(3-Chloro-4-fluorophenyl)propanoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3-chloro-4-fluorophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO2/c1-5(9(12)13)6-2-3-8(11)7(10)4-6/h2-5H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQCTVPRDXUKRPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)F)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1368552-34-4 | |

| Record name | 2-(3-chloro-4-fluorophenyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformation Pathways

Direct Synthesis Routes to 2-(3-Chloro-4-fluorophenyl)propanoic Acid

The direct synthesis of this compound fundamentally involves the formation of the carbon skeleton by connecting a 3-chloro-4-fluorophenyl group to a three-carbon propanoic acid chain. This can be approached through various precursor-based strategies.

Precursor-Based Synthetic Strategies

A common and versatile approach to synthesizing 2-arylpropanoic acids, including the title compound, relies on the use of appropriately substituted aromatic precursors. These precursors already contain the desired 3-chloro-4-fluoro substitution pattern on the benzene (B151609) ring and possess a functional group that can be elaborated into the propanoic acid side chain.

One plausible pathway begins with a 3-chloro-4-fluorobenzyl halide , such as 3-chloro-4-fluorobenzyl chloride or bromide. This precursor can undergo a malonic ester synthesis . In this method, the benzyl (B1604629) halide is used to alkylate diethyl malonate in the presence of a base like sodium ethoxide. The resulting disubstituted malonic ester is then subjected to hydrolysis and decarboxylation to yield the desired this compound. This classical approach offers a reliable, albeit multi-step, route to the target molecule.

Another strategy involves the use of 3-chloro-4-fluorobenzaldehyde as the starting material. This aldehyde can be converted to the corresponding styrene (B11656) derivative, 2-(3-chloro-4-fluorophenyl)acrylic acid, through a Knoevenagel or Wittig-type reaction. Subsequent reduction of the double bond would yield the final product.

Furthermore, a Grignard reaction utilizing a 3-chloro-4-fluorophenyl magnesium halide with a suitable three-carbon electrophile can also be envisioned as a potential route.

A key precursor for many of these routes is 3-chloro-4-fluoroaniline (B193440) . This compound can be synthesized and then converted to a variety of other functionalized 3-chloro-4-fluorophenyl intermediates via the Sandmeyer reaction . For instance, diazotization of 3-chloro-4-fluoroaniline followed by treatment with cuprous chloride or cuprous bromide would yield the corresponding chloroor bromo-benzene derivative, which can then be further functionalized.

| Precursor Molecule | Potential Synthetic Transformation | Key Reagents |

| 3-Chloro-4-fluorobenzyl halide | Malonic ester synthesis | Diethyl malonate, Sodium ethoxide, Acid/Heat |

| 3-Chloro-4-fluorobenzaldehyde | Knoevenagel/Wittig followed by reduction | Malonic acid/base or a phosphorus ylide, H₂/Catalyst |

| 3-Chloro-4-fluoroaniline | Sandmeyer reaction to intermediate, then side-chain formation | NaNO₂, HCl, CuX (X=Cl, Br, CN) |

| 1-(3-Chloro-4-fluorophenyl)ethanol | Carbonylation | CO, Palladium catalyst |

Stereochemical Control in Synthesis (e.g., Chiral Resolution or Asymmetric Synthesis)

Since the alpha-carbon of this compound is a stereocenter, controlling its stereochemistry is often a critical aspect of the synthesis, particularly for pharmaceutical applications where one enantiomer may exhibit greater therapeutic activity and/or reduced side effects.

Chiral resolution is a common method to separate the enantiomers of a racemic mixture of the final product. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as a chiral amine (e.g., (R)- or (S)-α-methylbenzylamine). The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization. After separation, the desired enantiomer of the acid can be recovered by treatment with an achiral acid.

Asymmetric synthesis offers a more elegant and efficient approach to obtaining enantiomerically enriched products directly. Several strategies can be employed:

Asymmetric Hydrogenation: A key intermediate, 2-(3-chloro-4-fluorophenyl)acrylic acid, can be subjected to asymmetric hydrogenation. This reaction utilizes a chiral transition metal catalyst, typically based on rhodium or ruthenium with chiral phosphine (B1218219) ligands (e.g., BINAP, DuPhos), to stereoselectively add hydrogen across the double bond, yielding one enantiomer of the final product in excess.

Use of Chiral Auxiliaries: A chiral auxiliary, an enantiomerically pure compound, can be temporarily attached to a precursor molecule to direct a subsequent diastereoselective reaction. For example, a precursor like 3-chloro-4-fluorophenylacetic acid could be coupled to a chiral auxiliary (e.g., an Evans oxazolidinone). The resulting chiral imide can then be stereoselectively alkylated at the alpha-position with a methylating agent. Subsequent removal of the chiral auxiliary affords the desired enantiomerically enriched this compound.

Advanced Synthetic Approaches and Reaction Conditions

To improve efficiency, selectivity, and sustainability, advanced synthetic methodologies are continually being explored for the synthesis of 2-arylpropanoic acids.

Application of Bromination and Fluorination Techniques on Phenylpropanoic Acid Derivatives

While the target molecule already contains chlorine and fluorine on the aromatic ring, understanding halogenation techniques is crucial for the synthesis of related analogues and for potential alternative synthetic designs.

Bromination of a phenylpropanoic acid derivative can be directed to either the aromatic ring or the aliphatic side chain depending on the reaction conditions. Electrophilic aromatic bromination, using Br₂ with a Lewis acid catalyst like FeBr₃, would introduce a bromine atom onto the aromatic ring. The position of substitution would be directed by the existing substituents. Conversely, radical bromination, using a reagent like N-bromosuccinimide (NBS) with a radical initiator, would selectively brominate the benzylic position of the propanoic acid side chain.

Fluorination of aromatic rings is a specialized field. Direct fluorination with F₂ is highly reactive and often unselective. More practical methods for introducing fluorine onto an aromatic ring, which could be employed in the synthesis of the 3-chloro-4-fluorophenyl precursor, include the Balz-Schiemann reaction (thermal decomposition of a diazonium tetrafluoroborate (B81430) salt) or the use of modern electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI).

Exploration of Catalytic Systems (e.g., Acid Catalysts, Metal Catalysts)

Modern organic synthesis heavily relies on catalytic methods to achieve high efficiency and selectivity.

Acid catalysts are fundamental in reactions such as Friedel-Crafts acylation, which could be a potential route to a ketone precursor of the target molecule. Strong acids like sulfuric acid or Lewis acids like aluminum chloride are commonly used.

Metal catalysts , particularly palladium-based systems, are extensively used for the synthesis of 2-arylpropanoic acids. A highly efficient method is the palladium-catalyzed carbonylation of 1-arylethanols. For the synthesis of this compound, this would involve the carbonylation of 1-(3-chloro-4-fluorophenyl)ethanol in the presence of carbon monoxide and a palladium catalyst with suitable ligands. semanticscholar.orgresearchgate.net This method is attractive as it can directly introduce the carboxylic acid group.

Another palladium-catalyzed approach is the hydrocarboxylation of a 3-chloro-4-fluorostyrene intermediate. This reaction involves the addition of carbon monoxide and a hydrogen source across the double bond, catalyzed by a palladium complex.

| Catalytic System | Reaction Type | Precursor | Product |

| Palladium(II) acetate (B1210297) / Phosphine ligand | Carbonylation | 1-(3-Chloro-4-fluorophenyl)ethanol | This compound |

| Rhodium or Ruthenium / Chiral phosphine ligand | Asymmetric Hydrogenation | 2-(3-Chloro-4-fluorophenyl)acrylic acid | Enantiomerically enriched this compound |

| Aluminum chloride (AlCl₃) | Friedel-Crafts Acylation | 3-Chloro-4-fluorobenzene | Ketone precursor |

Integration of Continuous Flow Reactor Technologies in Synthesis

Continuous flow chemistry has emerged as a powerful tool for the synthesis of active pharmaceutical ingredients (APIs), offering advantages such as improved safety, better heat and mass transfer, and the potential for automation and scalability. sci-hub.se The synthesis of profens, like ibuprofen (B1674241), has been successfully demonstrated in continuous flow systems. sci-hub.se

Derivatization and Functional Group Interconversion Reactions

The chemical reactivity of this compound is primarily centered around its three key functional components: the carboxylic acid moiety, the halogenated phenyl ring, and the propanoic acid side chain. These sites allow for a variety of chemical transformations.

Esterification Reactions of the Carboxylic Acid Moiety

The carboxylic acid group of this compound is readily converted into its corresponding esters through various esterification methods. The most common of these is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. ceon.rsresearchgate.net The reaction is reversible, and to drive it towards the product, an excess of the alcohol is often used, or the water formed during the reaction is removed. ceon.rs

The reactivity of the alcohol follows the general trend for esterification, with primary alcohols reacting faster than secondary alcohols, and tertiary alcohols being largely unreactive under these conditions. researchgate.net Alternative methods for esterification that avoid the use of strong acids include reaction with alkyl halides after converting the carboxylic acid to its carboxylate salt, or the use of coupling agents to form an activated intermediate.

| Alcohol (Reactant) | Ester (Product) | Typical Conditions |

|---|---|---|

| Methanol | Methyl 2-(3-chloro-4-fluorophenyl)propanoate | Excess Methanol, H₂SO₄ (cat.), Reflux |

| Ethanol | Ethyl 2-(3-chloro-4-fluorophenyl)propanoate | Excess Ethanol, HCl (gas), Reflux |

| Propan-2-ol (Isopropanol) | Isopropyl 2-(3-chloro-4-fluorophenyl)propanoate | Excess Isopropanol, H₂SO₄ (cat.), Reflux |

| Benzyl alcohol | Benzyl 2-(3-chloro-4-fluorophenyl)propanoate | Benzyl alcohol, DCC, DMAP, CH₂Cl₂ |

Nucleophilic and Electrophilic Substitution Reactions at the Halogenated Phenyl Ring

The halogenated phenyl ring of this compound can undergo both nucleophilic and electrophilic substitution reactions, although the substitution pattern is influenced by the existing substituents.

Nucleophilic Aromatic Substitution (SNAr): Aryl halides are generally unreactive towards nucleophiles, but substitution can occur if the ring is activated by strong electron-withdrawing groups. libretexts.org In this compound, the propanoic acid group is weakly deactivating, making SNAr reactions challenging. However, under forcing conditions (high temperature and pressure), nucleophilic substitution of one of the halogens may be possible.

The fluorine atom is generally more susceptible to nucleophilic attack than the chlorine atom in SNAr reactions due to the higher electronegativity of fluorine, which polarizes the C-F bond, making the carbon atom more electrophilic. researchgate.net The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org

| Nucleophile | Potential Product (Substitution of Fluorine) | Potential Product (Substitution of Chlorine) |

|---|---|---|

| CH₃O⁻ (Methoxide) | 2-(3-Chloro-4-methoxyphenyl)propanoic acid | 2-(4-Fluoro-3-methoxyphenyl)propanoic acid |

| NH₃ (Ammonia) | 2-(4-Amino-3-chlorophenyl)propanoic acid | 2-(3-Amino-4-fluorophenyl)propanoic acid |

| OH⁻ (Hydroxide) | 2-(3-Chloro-4-hydroxyphenyl)propanoic acid | 2-(4-Fluoro-3-hydroxyphenyl)propanoic acid |

Oxidation and Reduction Pathways of the Propanoic Acid Side Chain and Aromatic Ring

Oxidation: The propanoic acid side chain is relatively resistant to oxidation under mild conditions. Strong oxidizing agents, such as potassium permanganate (B83412) or chromic acid, under harsh conditions, could potentially lead to the cleavage of the side chain and the formation of 3-chloro-4-fluorobenzoic acid. The aromatic ring itself is generally stable to oxidation except under very vigorous conditions which would likely degrade the entire molecule.

Reduction: The carboxylic acid group can be reduced to a primary alcohol, 2-(3-chloro-4-fluorophenyl)propan-1-ol, using strong reducing agents like lithium aluminum hydride (LiAlH₄) or by conversion to the ester followed by reduction. The aromatic ring can be reduced under specific conditions, for example, through Birch reduction (using an alkali metal in liquid ammonia (B1221849) with an alcohol), which would lead to a non-aromatic diene product.

Cyclization Reactions to Form Heterocyclic Derivatives

This compound can serve as a precursor for the synthesis of various heterocyclic compounds. ekb.eg This typically requires initial modification of the carboxylic acid group to a more reactive species. For instance, conversion to an acid chloride or ester would allow for reaction with dinucleophiles to form heterocyclic rings. One potential pathway involves the reaction with hydrazine (B178648) (N₂H₄) to form a pyridazinone derivative, a class of compounds with known biological activities. ekb.eg Another approach could involve the synthesis of thiazole (B1198619) derivatives, which often starts from related amino-propanoic acids. nih.gov

Decarboxylation and Elimination Reactions

Decarboxylation: The removal of the carboxyl group (decarboxylation) from this compound to form 1-chloro-2-fluoro-4-ethylbenzene is a challenging transformation. Simple carboxylic acids are resistant to decarboxylation and typically require very high temperatures or specialized reagents, often proceeding with low yield.

Elimination: Elimination reactions from the propanoic acid side chain are not straightforward from the parent compound. However, if a leaving group is introduced at the alpha- or beta-position of the side chain, elimination can be induced to form an unsaturated derivative. For example, alpha-bromination of the carboxylic acid followed by treatment with a base could lead to the formation of 2-(3-chloro-4-fluorophenyl)propenoic acid. libretexts.org The elimination of hydrogen chloride from a chlorinated intermediate is also a potential pathway. nih.gov

Formation of Lactone Structures

Lactones are cyclic esters formed by the intramolecular esterification of a hydroxycarboxylic acid. wikipedia.org To form a lactone from this compound, a hydroxyl group must first be introduced into the molecule. This could potentially be achieved through hydroxylation of the aromatic ring or the propanoic acid side chain.

For instance, if a hydroxyl group were introduced at a position on the molecule that allows for the formation of a stable 5- or 6-membered ring (a γ- or δ-lactone, respectively), spontaneous or acid-catalyzed cyclization could occur. wikipedia.org Another synthetic route is halolactonization, where an unsaturated precursor is treated with a halogen and a base to induce cyclization and lactone formation. nih.gov

Advanced Spectroscopic and Chromatographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the definitive structural analysis of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 2-(3-Chloro-4-fluorophenyl)propanoic acid, a combination of one-dimensional and two-dimensional NMR techniques offers a complete assignment of its proton and carbon skeletons.

Proton Nuclear Magnetic Resonance (1H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides critical information about the number, environment, and coupling of hydrogen atoms in a molecule. In the case of this compound, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons, the methine proton of the propanoic acid chain, and the methyl protons.

The aromatic region would likely display a complex splitting pattern due to the presence of three non-equivalent protons on the phenyl ring, further complicated by coupling to the fluorine atom. The proton ortho to the fluorine and chloro substituents, the proton between the chloro and the propanoic acid substituent, and the proton ortho to the propanoic acid substituent would each have a unique chemical shift and coupling pattern.

The methine proton (CH) alpha to the carboxylic acid group would appear as a quartet, being split by the three protons of the adjacent methyl group. Conversely, the methyl (CH₃) protons would present as a doublet, split by the single methine proton. The acidic proton of the carboxylic acid group would typically appear as a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J) in Hz |

| Aromatic-H | 7.20 - 7.60 | m | - |

| CH | 3.70 - 3.90 | q | ~7.2 |

| CH₃ | 1.50 - 1.70 | d | ~7.2 |

| COOH | 10.0 - 13.0 | br s | - |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

The spectrum would be expected to show a signal for the carbonyl carbon of the carboxylic acid at the downfield end of the spectrum (typically 170-185 ppm). The aromatic carbons will appear in the range of 115-160 ppm, with the carbon attached to the fluorine atom showing a characteristic large coupling constant (¹JCF). The carbons attached to the chlorine and the propanoic acid moiety will also have distinct chemical shifts influenced by the electronic effects of these substituents. The methine (CH) and methyl (CH₃) carbons of the propanoic acid side chain will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O | 175 - 180 |

| Aromatic C-F | 155 - 160 (d, ¹JCF ≈ 245 Hz) |

| Aromatic C-Cl | 125 - 135 |

| Other Aromatic C | 115 - 130 |

| CH | 40 - 45 |

| CH₃ | 15 - 20 |

Note: These are predicted values and may vary based on solvent and experimental conditions. 'd' denotes a doublet due to carbon-fluorine coupling.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. For instance, a cross-peak between the methine proton quartet and the methyl proton doublet would definitively confirm their connectivity in the propanoic acid side chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the direct assignment of the carbon signals for the methine and methyl groups based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This would be crucial for confirming the attachment of the propanoic acid side chain to the phenyl ring by observing correlations from the methine and methyl protons to the aromatic carbons. It would also help in assigning the quaternary carbons in the aromatic ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for the analysis of complex mixtures and for trace-level quantification. In the context of this compound, LC-MS/MS can be used to confirm the molecular weight and to study its fragmentation behavior. The liquid chromatography step would first separate the compound from any impurities, after which it would be ionized (e.g., by electrospray ionization, ESI) and introduced into the mass spectrometer.

In a typical MS/MS experiment, the molecular ion ([M+H]⁺ or [M-H]⁻) is selected and then fragmented by collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure. For this compound, expected fragmentations could include the loss of the carboxylic acid group, cleavage of the propanoic acid side chain, and fragmentation of the aromatic ring.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of the molecule. This is a crucial step in confirming the identity of a newly synthesized compound or for verifying the composition of a standard.

For this compound (C₉H₈ClFO₂), the theoretical monoisotopic mass is 202.01968 Da. HRMS analysis would be expected to yield an experimental mass that is very close to this theoretical value, typically within a few parts per million (ppm). Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated and compared with experimental data for further structural confirmation. rsc.org

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound Adducts rsc.org

| Adduct | m/z (mass-to-charge ratio) |

| [M+H]⁺ | 203.02696 |

| [M+Na]⁺ | 225.00890 |

| [M-H]⁻ | 201.01240 |

| [M+NH₄]⁺ | 220.05350 |

| [M+K]⁺ | 240.98284 |

Data sourced from PubChemLite. rsc.org

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy serves as a powerful tool for the identification of functional groups and for gaining insights into the conformational isomers of a molecule. By analyzing the absorption or scattering of infrared radiation, specific vibrational modes corresponding to different bonds within the molecule can be identified.

The carboxylic acid functional group is anticipated to produce several characteristic and intense absorption bands. A very broad O-H stretching band is expected in the region of 3300-2500 cm⁻¹, a hallmark of the hydrogen-bonded dimer common in carboxylic acids in the solid state or in concentrated solutions. researchgate.net The carbonyl (C=O) stretching vibration is predicted to appear as a strong, sharp band between 1710 and 1680 cm⁻¹, with the conjugation to the aromatic ring potentially lowering the frequency compared to saturated carboxylic acids. spectroscopyonline.com Additionally, C-O stretching and O-H out-of-plane bending vibrations are expected around 1320-1210 cm⁻¹ and 960-900 cm⁻¹, respectively. spectroscopyonline.com

The 3-chloro-4-fluorophenyl group will contribute several distinct bands. Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range. orgchemboulder.com In-ring C=C stretching vibrations will likely produce a series of bands in the 1600-1400 cm⁻¹ region. orgchemboulder.com The substitution pattern on the benzene (B151609) ring (1,2,4-trisubstituted) gives rise to characteristic C-H out-of-plane bending (wagging) vibrations in the fingerprint region, which are useful for confirming the isomeric structure. spectroscopyonline.com The presence of C-Cl and C-F bonds will also give rise to stretching vibrations, typically found in the lower frequency region of the spectrum.

The propanoic acid backbone will contribute to the aliphatic C-H stretching absorptions, which are expected in the 2960-2850 cm⁻¹ range. libretexts.org

A summary of the predicted FT-IR absorption bands for this compound is presented in the table below.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Functional Group |

| O-H Stretch (Hydrogen-bonded) | 3300 - 2500 | Broad, Strong | Carboxylic Acid |

| Aromatic C-H Stretch | 3100 - 3000 | Medium | Phenyl Group |

| Aliphatic C-H Stretch | 2960 - 2850 | Medium | Propanoic Acid Backbone |

| C=O Stretch (Carbonyl) | 1710 - 1680 | Strong | Carboxylic Acid |

| Aromatic C=C In-Ring Stretch | 1600 - 1400 | Medium-Weak | Phenyl Group |

| C-O Stretch | 1320 - 1210 | Strong | Carboxylic Acid |

| O-H Bend (Out-of-plane) | 960 - 900 | Broad, Medium | Carboxylic Acid |

| Aromatic C-H Bend (Out-of-plane) | 900 - 675 | Strong-Medium | Substituted Phenyl Group |

| C-Cl Stretch | 800 - 600 | Medium-Strong | Chloro Substituent |

| C-F Stretch | 1250 - 1000 | Strong | Fluoro Substituent |

Raman spectroscopy provides complementary information to FT-IR spectroscopy. It is based on the inelastic scattering of monochromatic light, usually from a laser source. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations.

For this compound, the Raman spectrum is expected to show strong signals for the aromatic ring vibrations. The C=C stretching modes of the benzene ring, which may be weak in the IR spectrum, are often prominent in the Raman spectrum, appearing in the 1600-1585 cm⁻¹ region. ias.ac.in The symmetric "breathing" mode of the substituted benzene ring, which involves the entire ring expanding and contracting, is also a characteristically strong Raman band, typically observed near 1000 cm⁻¹.

The C=O stretching vibration of the carboxylic acid is also Raman active, though its intensity can vary. ias.ac.in In contrast to the broad O-H stretching band in the IR spectrum, the O-H stretch is typically weak and difficult to observe in the Raman spectrum. The C-Cl and C-F stretching vibrations will also be present in the Raman spectrum.

A summary of the predicted FT-Raman active modes for this compound is provided in the table below.

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity | Functional Group |

| Aromatic C-H Stretch | 3100 - 3000 | Medium | Phenyl Group |

| Aliphatic C-H Stretch | 2960 - 2850 | Medium | Propanoic Acid Backbone |

| C=O Stretch (Carbonyl) | 1700 - 1650 | Medium-Strong | Carboxylic Acid |

| Aromatic C=C In-Ring Stretch | 1600 - 1585 | Strong | Phenyl Group |

| Aromatic Ring Breathing Mode | ~1000 | Strong | Phenyl Group |

| C-Cl Stretch | 800 - 600 | Strong | Chloro Substituent |

| C-F Stretch | 1250 - 1000 | Medium | Fluoro Substituent |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. For this compound, the chromophore responsible for UV absorption is the substituted benzene ring.

The benzene ring exhibits characteristic π → π* electronic transitions. In substituted benzene derivatives, the positions and intensities of these absorption bands are influenced by the nature and position of the substituents. The chloro and fluoro groups, being auxochromes, are expected to cause a bathochromic shift (a shift to longer wavelengths) of the primary (E2-band) and secondary (B-band) absorption bands of benzene. up.ac.za The propanoic acid group will have a minor effect on the electronic transitions of the phenyl ring.

Typically, substituted benzenes show a strong absorption band (E2-band) around 200-230 nm and a weaker, more structured band (B-band) around 250-280 nm. up.ac.za For this compound, it is anticipated that the primary absorption maximum (λmax) will be in the 210-240 nm range, with the secondary, fine-structured band appearing in the 260-290 nm region.

| Electronic Transition | Predicted λmax (nm) | Chromophore |

| π → π* (E2-band) | 210 - 240 | Substituted Phenyl Ring |

| π → π* (B-band) | 260 - 290 | Substituted Phenyl Ring |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org While specific crystallographic data for this compound is not publicly available, a plausible solid-state structure can be predicted based on the known crystal structures of similar phenylpropanoic acid derivatives. researchgate.netacs.org

It is highly probable that this compound crystallizes to form centrosymmetric dimers in the solid state. This is a common structural motif for carboxylic acids, where two molecules are held together by a pair of strong O-H···O hydrogen bonds between their carboxyl groups. acs.org

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements present in a compound. This experimental data is then compared with the theoretical percentages calculated from the compound's molecular formula to confirm its elemental composition and purity.

The molecular formula for this compound is C₉H₈ClFO₂. The theoretical elemental composition can be calculated based on the atomic masses of carbon (12.011 u), hydrogen (1.008 u), chlorine (35.453 u), fluorine (18.998 u), and oxygen (15.999 u).

The calculated theoretical elemental percentages are presented in the table below.

| Element | Symbol | Atomic Mass (u) | Number of Atoms | Total Mass (u) | Percentage (%) |

| Carbon | C | 12.011 | 9 | 108.099 | 53.35 |

| Hydrogen | H | 1.008 | 8 | 8.064 | 3.98 |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 17.50 |

| Fluorine | F | 18.998 | 1 | 18.998 | 9.38 |

| Oxygen | O | 15.999 | 2 | 31.998 | 15.79 |

| Total | 202.612 | 100.00 |

Experimental determination of the elemental composition of a pure sample of this compound is expected to yield results that are in close agreement (typically within ±0.4%) with these theoretical values.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations for Geometrical Optimization and Vibrational Analysis

Quantum chemical calculations are fundamental to understanding the three-dimensional structure and dynamic behavior of a molecule. These calculations aim to find the most stable arrangement of atoms (geometrical optimization) and to characterize the molecule's vibrational modes.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. It is favored for its balance of accuracy and computational efficiency. In the study of 2-(3-Chloro-4-fluorophenyl)propanoic acid, DFT would be used to determine the molecule's equilibrium geometry by finding the minimum energy conformation. A common functional used for such calculations is B3LYP, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional. This approach provides reliable geometric parameters and energies for a wide range of organic molecules.

The accuracy of DFT calculations is also dependent on the choice of the basis set, which is a set of mathematical functions used to describe the atomic orbitals. For a molecule containing atoms like chlorine and fluorine with lone pairs of electrons, and a carboxylic acid group capable of hydrogen bonding, a flexible and robust basis set is required. The 6-311++G(d,p) basis set is a suitable choice. It is a triple-zeta basis set, meaning each atomic orbital is described by three functions. The "++" indicates the inclusion of diffuse functions on both heavy atoms and hydrogen atoms, which are important for describing anions and weak interactions. The "(d,p)" denotes the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), allowing for more flexibility in describing the shape of the electron density and accurately representing bonding.

Once the optimized geometry is obtained, a vibrational frequency analysis is performed. This calculation determines the frequencies of the normal modes of vibration of the molecule. The results are crucial for interpreting experimental infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific type of molecular motion, such as stretching, bending, or twisting of chemical bonds. By analyzing the atomic displacements for each mode, a detailed assignment of the vibrational spectrum can be made. For instance, the characteristic C=O stretching frequency of the carboxylic acid group and the various vibrations of the substituted phenyl ring can be identified and assigned.

Table 1: Hypothetical Vibrational Frequencies and Assignments for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment |

| ν(O-H) | 3560 | O-H stretching |

| ν(C=O) | 1780 | C=O stretching |

| ν(C-H) aromatic | 3100-3000 | Aromatic C-H stretching |

| ν(C-H) aliphatic | 2980-2900 | Aliphatic C-H stretching |

| ν(C-F) | 1250 | C-F stretching |

| ν(C-Cl) | 750 | C-Cl stretching |

Note: This data is illustrative and not based on actual calculations for the specified molecule.

Electronic Structure and Spectroscopic Property Prediction

Beyond geometry and vibrations, computational methods can predict various spectroscopic properties that arise from the electronic structure of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Theoretical calculations can aid in the interpretation of NMR spectra by predicting the chemical shifts of different nuclei. The Gauge-Independent Atomic Orbital (GIAO) method is a common and reliable approach for calculating NMR shielding tensors. These calculations are typically performed at the DFT level of theory (e.g., B3LYP/6-311++G(d,p)) on the optimized molecular geometry. The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). This allows for a direct comparison with experimental data and can help in assigning the signals in ¹H and ¹³C NMR spectra to specific atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Illustrative)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C (Carboxylic Acid) | 175.2 |

| C (alpha-carbon) | 45.8 |

| C (ipso-carbon) | 138.1 |

| C-Cl | 131.5 |

| C-F | 158.9 (J-coupling expected) |

| C (methyl) | 18.3 |

Note: This data is for illustrative purposes and not derived from specific calculations on the molecule.

To understand the electronic transitions of a molecule, such as those observed in Ultraviolet-Visible (UV-Vis) spectroscopy, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method calculates the excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states. The results can be used to simulate the UV-Vis absorption spectrum, showing the wavelengths of maximum absorption (λmax). These calculations are typically performed on the ground-state optimized geometry and can provide insights into the nature of the electronic transitions, such as n → π* or π → π* transitions, which are characteristic of the chromophores within the molecule, like the substituted phenyl ring and the carbonyl group.

Molecular Orbital Theory and Charge Distribution Analysis

The electronic properties and reactivity of a molecule are fundamentally governed by the distribution of its electrons in various molecular orbitals. Computational methods such as Density Functional Theory (DFT), often employing functionals like B3LYP, are standard tools for these analyses.

Frontier Molecular Orbital (FMO) theory is pivotal in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the phenyl ring, which is rich in π-electrons, and potentially on the oxygen atoms of the carboxylic acid group due to their lone pairs. The LUMO, conversely, would likely be distributed over the phenyl ring and the carboxylic acid group, particularly the antibonding π* orbitals. The electron-withdrawing effects of the chlorine and fluorine atoms would lower the energy of both the HOMO and LUMO, but the effect on the LUMO is generally more pronounced, leading to a modified HOMO-LUMO gap compared to unsubstituted phenylpropanoic acid. A smaller HOMO-LUMO gap suggests higher reactivity.

Table 1: Predicted Frontier Molecular Orbital Properties of this compound

| Parameter | Predicted Value/Characteristic | Significance |

|---|---|---|

| HOMO Energy | Moderately low | Indicates the energy of the outermost electrons available for donation. |

| LUMO Energy | Low | Indicates the energy of the lowest available orbital to accept electrons. |

| HOMO-LUMO Gap (ΔE) | Moderate | A larger gap implies higher kinetic stability and lower chemical reactivity. |

| HOMO Distribution | Phenyl ring, Oxygen atoms of the carboxyl group | Likely sites for electrophilic attack. |

| LUMO Distribution | Phenyl ring, Carboxyl group (C=O) | Likely sites for nucleophilic attack. |

Note: The values in this table are predictive and would require specific DFT calculations for quantification.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It helps in understanding charge transfer, hyperconjugation, and the nature of chemical bonds. In this compound, NBO analysis would reveal the delocalization of electron density from occupied (donor) orbitals to unoccupied (acceptor) orbitals.

Key interactions would likely include the delocalization of lone pair electrons from the oxygen, fluorine, and chlorine atoms into the antibonding orbitals of adjacent bonds. For instance, the interaction between the lone pair of the carbonyl oxygen (n_O) and the antibonding orbital of the C-C bond of the phenyl ring (π*_C-C) would indicate hyperconjugative stabilization. The strength of these interactions is quantified by the second-order perturbation energy (E(2)), where a higher E(2) value signifies a stronger interaction.

Table 2: Predicted Key NBO Interactions in this compound

| Donor NBO | Acceptor NBO | Predicted E(2) (kcal/mol) | Type of Interaction |

|---|---|---|---|

| LP (O) of C=O | π* (C-C) of phenyl ring | High | Hyperconjugation |

| LP (F) | σ* (C-C) of phenyl ring | Moderate | Hyperconjugation |

| LP (Cl) | σ* (C-C) of phenyl ring | Moderate | Hyperconjugation |

Note: The E(2) values are qualitative predictions and would need to be calculated.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map uses a color scale to represent the electrostatic potential on the electron density surface. Red regions indicate negative potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack). Green and yellow regions represent intermediate potentials.

For this compound, the MEP surface would be expected to show the most negative potential (red) around the oxygen atoms of the carboxylic acid group due to their high electronegativity and lone pairs. The fluorine and chlorine atoms would also contribute to negative potential regions. The hydrogen atom of the hydroxyl group would be a site of high positive potential (blue), making it a likely site for hydrogen bonding. The phenyl ring would exhibit a more complex potential distribution due to the competing effects of the activating propanoic acid group and the deactivating halogen substituents.

Computational Approaches to Chemical Reactivity and Reaction Mechanism Prediction

Computational chemistry offers powerful tools to predict the chemical reactivity and elucidate the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, a detailed reaction profile can be constructed. For this compound, computational methods could be used to predict its acidity (pKa), susceptibility to nucleophilic and electrophilic substitution on the aromatic ring, and the reactivity of the carboxylic acid group (e.g., esterification, amidation).

Global reactivity descriptors, derived from the HOMO and LUMO energies, such as chemical potential (μ), hardness (η), and electrophilicity index (ω), can provide quantitative measures of reactivity. Local reactivity descriptors, such as Fukui functions, can predict the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks.

In Silico Screening and Rational Design of Derivatives

In silico screening and rational design are modern approaches in drug discovery and materials science that leverage computational power to design and evaluate new molecules with desired properties. Starting with the scaffold of this compound, derivatives can be designed by systematically modifying its structure (e.g., by changing the substituents on the phenyl ring or modifying the propanoic acid side chain).

These virtual libraries of derivatives can then be screened for various properties, such as binding affinity to a biological target (through molecular docking), ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and electronic properties. This computational pre-screening can significantly reduce the time and cost of experimental research by prioritizing the most promising candidates for synthesis and testing. For instance, derivatives of this compound could be designed to optimize its potential biological activity by enhancing its interaction with a specific enzyme or receptor.

Structure Activity Relationship Sar and Molecular Recognition Studies

Impact of Halogen Substituent Position and Type on Molecular Interactions

The biological activity of phenylpropanoic acid derivatives is significantly influenced by the nature and position of halogen substituents on the phenyl ring. The presence of electron-withdrawing groups, such as chlorine and fluorine, is known to enhance the biological activities of various compounds. researchgate.net In the case of 2-(3-Chloro-4-fluorophenyl)propanoic acid, the specific placement of a chloro group at the meta-position (C3) and a fluoro group at the para-position (C4) creates a distinct electronic and steric profile that governs its molecular interactions.

Role of the Propanoic Acid Moiety in Specific Binding or Catalysis

The propanoic acid moiety is a critical functional group for the biological activity of this class of compounds, often referred to as profens. orientjchem.org This carboxylic acid group is typically involved in crucial binding interactions with target enzymes or receptors. orientjchem.org For many non-steroidal anti-inflammatory drugs (NSAIDs) within the arylpropionic acid class, the carboxylate group forms key ionic bonds or hydrogen bonds with positively charged amino acid residues, such as arginine, in the active site of cyclooxygenase (COX) enzymes. orientjchem.org

Stereochemical Influences on Activity and Selectivity

Arylpropionic acid derivatives that have a chiral center at the alpha-carbon of the propanoic acid moiety, including this compound, exhibit stereoselectivity in their biological actions. It is well-established for many profens, like ibuprofen (B1674241), that one enantiomer is significantly more active than the other. orientjchem.org

Typically, the (S)-enantiomer is responsible for the therapeutic activity, such as the inhibition of COX enzymes. orientjchem.org The (R)-enantiomer is often much less active or inactive. This stereoselectivity arises from the specific three-dimensional arrangement of substituents around the chiral center, which allows for a more precise fit into the binding site of the target protein. The (S)-enantiomer can orient its functional groups—the phenyl ring, the methyl group, and the carboxylic acid—in the optimal conformation to interact with key residues in the active site, leading to potent inhibition. In contrast, the (R)-enantiomer cannot achieve this optimal binding orientation. Therefore, the stereochemistry of this compound is a critical factor in determining its biological potency and selectivity. orientjchem.org

Elucidation of Molecular Features Enhancing or Diminishing Activity (e.g., Oxime Moiety, Esterification)

Modifications to the core structure of phenylpropanoic acid derivatives can dramatically alter their biological activity. Studies on related compounds have provided valuable insights into how specific molecular features can enhance or diminish efficacy.

Enhancing Activity: The introduction of an oxime moiety (-C=NOH) has been shown to significantly enhance the antiproliferative activity of certain propanoic acid derivatives. mdpi.comnih.gov In a study on 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, the corresponding oximes exhibited potent cytotoxicity against lung cancer cells, with activity significantly greater than the chemotherapy agent cisplatin. mdpi.comnih.gov This suggests the oxime functionality plays a key role in bioactivity, possibly through its electron-withdrawing nature or its ability to form hydrogen bonds with cellular targets. nih.gov

Diminishing Activity: Conversely, esterification of the carboxylic acid group has been shown to reduce activity in some cases. When the active oxime derivatives mentioned above were converted to their methyl esters, their antiproliferative activity was diminished. mdpi.com This highlights the critical role of the free carboxylic acid group for maintaining potent biological activity in this specific series of compounds. mdpi.com

The following table summarizes the impact of these modifications on the viability of A549 lung cancer cells as observed in a study on related propanoic acid derivatives. mdpi.com

| Compound Type | Modification | Effect on A549 Cell Viability (%) |

| Oxime Derivative 21 | Addition of Oxime Moiety | 35.3% |

| Oxime Derivative 22 | Addition of Oxime Moiety | 37.6% |

| Methyl Ester 23 | Esterification of Oxime 21 | 41.9% |

| Methyl Ester 24 | Esterification of Oxime 22 | 77.7% |

| Cisplatin (Control) | - | 65.9% |

Data sourced from a study on 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives. mdpi.com

Comparative SAR Analysis with Structurally Related Phenylpropanoic Acid Derivatives

The structure-activity relationships of this compound can be further understood by comparing it with other phenylpropanoic acid derivatives. This class of compounds is defined by a phenyl ring attached to a propanoic acid chain. ontosight.aiiarc.fr The specific biological activities of these derivatives are highly dependent on the substituents on the phenyl ring. ontosight.ai

For example, a series of 2-(4-substitutedmethylphenyl)propionic acid derivatives were synthesized and evaluated for their ability to inhibit cyclooxygenase (COX) enzymes and for their antibacterial properties. nih.govresearchgate.net The study found that certain derivatives with specific heterocyclic substructures showed better COX-1 and COX-2 inhibition compared to ibuprofen. nih.gov Furthermore, derivatives carrying 4-methyl-4H-1,2,4-triazole or 5-nitrobenzimidazole (B188599) moieties displayed promising antibacterial activity. nih.govresearchgate.net This indicates that modifying the substituents on the phenyl ring is a viable strategy for tuning the biological activity and target specificity of phenylpropanoic acids. The 3-chloro-4-fluoro substitution pattern on the target compound suggests a specific electronic and steric profile that would differentiate its activity from derivatives with other substitution patterns, such as the 4-isobutyl group in ibuprofen or the 4-methyl group in the aforementioned study. orientjchem.orgnih.gov

Rational Design Strategies for Modulating Biological Pathways based on SAR Insights

Rational drug design is a process that utilizes the knowledge of a biological target's structure and the SAR of active molecules to design new compounds with improved potency, selectivity, and therapeutic effects. slideshare.net The insights gained from SAR studies of this compound and its analogs are instrumental in this process.

Strategies for modulating biological pathways based on these insights include:

Targeted Substituent Modification: Based on the understanding of how halogen position and type affect molecular interactions (Section 5.1), medicinal chemists can systematically vary the substituents on the phenyl ring to optimize binding affinity and selectivity for a specific biological target. For example, exploring different halogen combinations or introducing other electron-withdrawing or -donating groups could lead to compounds with enhanced activity.

Bioisosteric Replacement: The propanoic acid moiety, while crucial for activity, can sometimes be associated with undesirable properties. orientjchem.org Rational design can involve replacing the carboxylic acid with other acidic functional groups (bioisosteres) like tetrazoles or hydroxamic acids to maintain binding interactions while potentially improving the pharmacokinetic or safety profile.

Scaffold Hopping and Derivatization: SAR data can guide the modification of the core phenylpropanoic acid scaffold. For instance, knowing that introducing an oxime moiety can enhance anticancer activity (Section 5.4) allows for the design of new derivatives incorporating this feature. mdpi.comnih.gov Similarly, creating libraries of related compounds with diverse heterocyclic moieties attached to the phenyl ring can lead to the discovery of novel agents with dual functions, such as combined anti-inflammatory and antibacterial properties. nih.gov

By integrating SAR data with computational modeling and structural biology, researchers can hypothesize which molecular modifications are likely to improve interaction with a target protein, leading to the synthesis of more effective and specific therapeutic agents. slideshare.net

Mechanistic Investigations of Biological Interactions in Model Systems

In Vitro Biotransformation Profiling

No specific data from in vitro studies on the biotransformation of 2-(3-Chloro-4-fluorophenyl)propanoic acid is available in the public domain.

Metabolite Identification in Hepatocyte Incubation Systems (e.g., Human and Mouse Hepatocytes)

There are no published studies identifying the metabolites of this compound following incubation with human or mouse hepatocytes.

Analysis of Enzyme-Mediated Metabolic Pathways (e.g., CYP450s, Conjugation Enzymes)

Information regarding the specific cytochrome P450 (CYP450) isoforms or conjugation enzymes (e.g., UDP-glucuronosyltransferases) involved in the metabolism of this compound is not available in published literature.

In Vivo Metabolic Studies Using Animal Models

No in vivo metabolic studies for this compound in any animal models have been reported in the scientific literature.

Metabolite Excretion and Distribution in Animal Biofluids and Tissues

There is no available data on the excretion patterns or distribution of this compound and its potential metabolites in the biofluids or tissues of any animal models.

Comparative Analysis of Species-Specific Metabolic Profiles

Due to the absence of metabolic studies in different species, no comparative analysis of species-specific metabolic profiles for this compound can be provided.

Enzyme Inhibition and Modulation Studies

There are no published research findings on the potential of this compound to inhibit or modulate the activity of any enzymes.

Investigation of COX-2 Inhibition Potential

There is currently no specific data in the scientific literature detailing the cyclooxygenase-2 (COX-2) inhibition potential of this compound. As a member of the 2-arylpropanoic acid class, which includes well-known nonsteroidal anti-inflammatory drugs (NSAIDs) that are known COX inhibitors, it is plausible that this compound may exhibit similar activity. However, without direct experimental evidence, its efficacy and selectivity as a COX-2 inhibitor remain undetermined.

Exploration of Interaction with Other Relevant Enzymes or Receptors

Detailed studies on the interaction of this compound with other relevant enzymes or receptors have not been reported in the available scientific literature. Research into the broader class of 2-arylpropanoic acids has indicated potential interactions with various biological targets beyond cyclooxygenase enzymes, but these findings cannot be specifically attributed to the 3-chloro-4-fluoro substituted analogue without dedicated investigation.

Elucidation of Specific Molecular Targets and Biochemical Pathway Interactions

The specific molecular targets and the biochemical pathways modulated by this compound have not been elucidated in published research. While the primary mechanism of action for many 2-arylpropanoic acids involves the inhibition of prostaglandin synthesis via the cyclooxygenase pathway, the precise molecular interactions and any potential off-target effects or alternative pathways influenced by this specific compound are unknown.

Studies on Acyl-CoA-Mediated Conjugation Pathways

There are no available studies in the scientific literature that investigate the Acyl-CoA-mediated conjugation pathways for this compound. The metabolic fate of many carboxylic acid-containing compounds, including some 2-arylpropanoic acids, involves the formation of acyl-CoA thioesters. This metabolic activation can be a prerequisite for various subsequent biotransformations. However, the susceptibility of this compound to this pathway and the enzymes involved have not been a subject of published research.

Applications in Advanced Chemical Sciences

Utilization as a Key Synthetic Intermediate in Complex Organic Synthesis

As a substituted phenylpropanoic acid, this compound is recognized primarily as a synthetic intermediate or building block. Chemical suppliers list it for research and development purposes, indicating its role in the construction of more complex molecules. The presence of multiple reactive sites—the carboxylic acid group, the aromatic ring, and the halogen substituents—allows for a variety of chemical transformations.

The carboxylic acid moiety can be converted into esters, amides, or acid chlorides, or it can be reduced to an alcohol. The chloro and fluoro substituents on the phenyl ring can influence the reactivity of the ring in electrophilic substitution reactions and can be targets for various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are fundamental in the synthesis of complex organic molecules. However, specific examples of multi-step syntheses where 2-(3-Chloro-4-fluorophenyl)propanoic acid is a documented key intermediate are not extensively reported in peer-reviewed journals.

Contribution to the Development of Novel Molecular Scaffolds in Medicinal Chemistry Research

In medicinal chemistry, the development of novel molecular scaffolds is crucial for discovering new therapeutic agents. Halogenated phenylpropanoic acid derivatives are common motifs in pharmacologically active compounds. The chlorine and fluorine atoms in this compound can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets through halogen bonding.

While this compound is described as a "versatile small molecule scaffold," detailed studies demonstrating its direct incorporation into specific, biologically active molecular scaffolds are not readily found in the current body of scientific literature. Its potential lies in its ability to serve as a starting point for creating libraries of related compounds to be screened for various biological activities. The specific substitution pattern of the aromatic ring could be leveraged to explore structure-activity relationships in drug discovery programs.

Application in the Production of Specialty Chemicals and Functional Materials

The unique combination of a carboxylic acid and a di-halogenated aromatic ring gives this compound properties that could be useful in the synthesis of specialty chemicals and functional materials. For instance, such compounds can be used as precursors for polymers, liquid crystals, or other organic materials where the specific electronic properties and rigidity of the substituted aromatic ring are desired.

The fluorine and chlorine substituents can impart specific characteristics, such as thermal stability or modified electronic behavior, to the final materials. However, there is a notable absence of published research or patents that detail the use of this compound in the production of specific specialty chemicals or functional materials. Its application in this area remains largely theoretical and subject to future research and development.

Q & A

Q. What safety protocols are critical for handling this compound?

- Guidelines :

- Ventilation : Use fume hoods for weighing/dissolution.

- PPE : Nitrile gloves, lab coats, and eye protection.

- Decontamination : Immediate shower/eye wash exposure (per ) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.